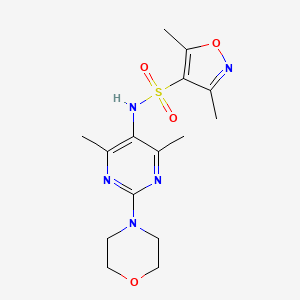

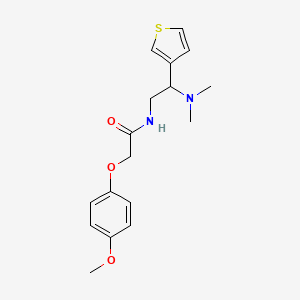

![molecular formula C16H17N3O3S2 B2824300 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1705061-95-5](/img/structure/B2824300.png)

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

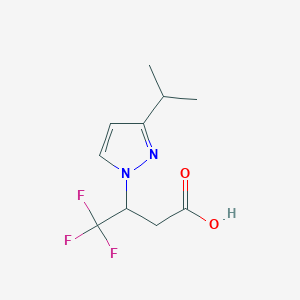

The compound you’re asking about is a complex organic molecule that contains several interesting substructures, including a benzoxazole, a pyrrolidine ring, and a thiophene sulfonamide . These substructures are common in many biologically active compounds and are often used in drug design .

Molecular Structure Analysis

The benzoxazole and pyrrolidine rings in the compound are likely to contribute to its three-dimensional structure due to their cyclic nature . The thiophene sulfonamide could also influence the overall shape of the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzoxazole, pyrrolidine, and thiophene sulfonamide substructures. For example, the nitrogen in the pyrrolidine ring could potentially act as a nucleophile in certain reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and pyrrolidine rings could potentially increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications

Antitumor and Antibacterial Agents

A study demonstrated the synthesis of a series of compounds, including thiophene derivatives, as potent antitumor and antibacterial agents. Compounds in this category were synthesized through a series of steps and evaluated for their in vitro activity against human tumor cell lines such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460), showing higher activity in some cases than the standard drug, doxorubicin. Additionally, these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as dual-function agents in medicinal chemistry (Hafez, Alsalamah, & El-Gazzar, 2017).

Fluorescent Probe for Discrimination of Thiophenols

Another application involves the development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, important in chemical, biological, and environmental sciences. This probe was designed using a strongly electron-withdrawing 2,4-dinitrobenzenesulfonamide group as a recognition unit and demonstrated high sensitivity and selectivity, with successful application in determining thiophenols in water samples. This indicates its potential utility for environmental monitoring and biological studies (Wang et al., 2012).

Anticancer Agents

A novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties was synthesized and evaluated for its potential as a human topoisomerase IIα inhibiting anticancer agent. The compound demonstrated notable cytotoxicity against several human cancer cell lines, suggesting its promise for novel anticancer drug development (Murugavel, Ravikumar, Jaabil, & Alagusundaram, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity. This could include testing it against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a drug if it shows promising activity .

Properties

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S2/c20-24(21,15-8-4-10-23-15)17-11-12-5-3-9-19(12)16-18-13-6-1-2-7-14(13)22-16/h1-2,4,6-8,10,12,17H,3,5,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPCCCXXONYPFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

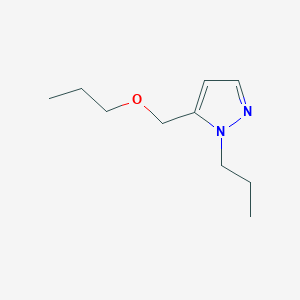

![2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2824219.png)

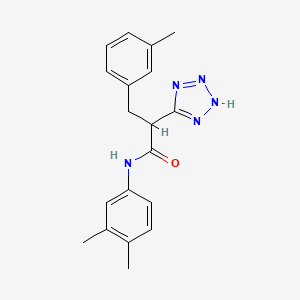

![3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2824221.png)

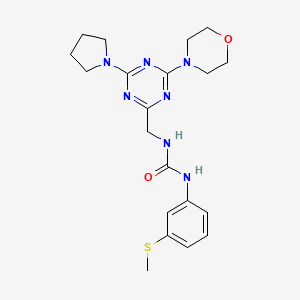

![5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2824222.png)

![Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride](/img/structure/B2824231.png)

![N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2824232.png)